molecular formula C26H27N5O4S B2918330 3-(1H-indol-3-yl)-N-[4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]propanamide CAS No. 443354-48-1

3-(1H-indol-3-yl)-N-[4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]propanamide

Cat. No. B2918330
M. Wt: 505.59
InChI Key: OTTDQKRTNLETPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indole derivatives are a class of compounds that have been widely studied for their diverse biological activities . They are often used in the development of new drugs, including those for the treatment of diabetes .


Synthesis Analysis

The synthesis of indole derivatives often involves the reaction of a phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions . This reaction has several advantages, such as being clean, one-pot, and easy to handle .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on their specific structures. Some general properties of indole derivatives include being solid at room temperature and being soluble in organic solvents .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism and Clinical Applications

Compounds similar to the one mentioned have been studied for their potential as neurokinin-1 (NK1) receptor antagonists, highlighting their significance in developing treatments for conditions like emesis and depression. A specific compound demonstrated high affinity and effectiveness in pre-clinical tests related to these conditions, underscoring its potential for both intravenous and oral clinical administration due to its water solubility (Harrison et al., 2001).

Antimicrobial Properties

Quinazoline derivatives have been synthesized and evaluated for their antimicrobial potential. Research on these compounds has shown effectiveness against various bacterial and fungal species, indicating their potential use in developing new antimicrobial agents (Desai et al., 2007).

Antitumor and Anticancer Applications

Several studies have focused on the synthesis of quinazolinone analogues with remarkable antitumor activity. These compounds have shown broad spectrum antitumor activity with significant potency, suggesting their application in cancer research and potential therapeutic development (Al-Suwaidan et al., 2016).

Development of Diuretic and Antihypertensive Agents

N-substituted quinazolinone derivatives have been synthesized and evaluated for their diuretic and antihypertensive activities. Research findings indicate that these compounds exhibit significant activity, making them candidates for further exploration in treating hypertension and related cardiovascular conditions (Rahman et al., 2014).

Material Science and Solar Cell Enhancement

In the field of materials science, specific derivatives have been explored for their potential to improve photoelectric conversion efficiency in dye-sensitized solar cells. This research is pivotal for developing more efficient solar energy harvesting technologies (Wu et al., 2009).

Safety And Hazards

Like all chemicals, indole derivatives should be handled with care. They may cause irritation or allergic reactions . Always follow safety guidelines when handling these compounds.

Future Directions

Given the wide range of biological activities exhibited by indole derivatives, there is significant interest in developing new indole-based drugs . Future research will likely focus on synthesizing new indole derivatives and studying their biological activities.

properties

IUPAC Name

3-(1H-indol-3-yl)-N-[4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O4S/c32-23(12-11-17-14-27-21-9-3-1-7-19(17)21)30-31-25(34)20-8-2-4-10-22(20)29-26(31)36-16-24(33)28-15-18-6-5-13-35-18/h1-4,7-10,14,18,27H,5-6,11-13,15-16H2,(H,28,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTDQKRTNLETPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-indol-3-yl)-N-[4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]propanamide

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